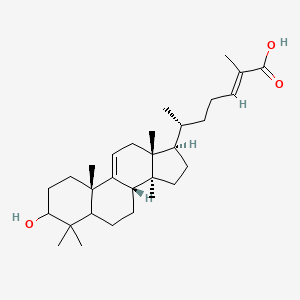

3-Hydroxylanost-9(11),24-dien-26-oic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxylanost-9(11),24-dien-26-oic acid is a lanostane-type triterpenoid compound. It is derived from natural sources such as the roots of Kadsura heteroclita and is known for its diverse biological activities. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial effects .

Mechanism of Action

Target of Action

It is known that this compound is used as a signaling inhibitor and has biological and pharmacological activities .

Mode of Action

It is known that the compound is a product of the biosynthesis of ganoderic acids (GAs) in a heterologous host, which are a group of highly oxygenated lanostane-type triterpenoids .

Biochemical Pathways

It is known that the compound is involved in the biosynthesis of ganoderic acids (gas), which are known for their significant pharmacological activities .

Result of Action

It is known that the compound has biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxylanost-9(11),24-dien-26-oic acid typically involves the extraction of lanostane triterpenoids from natural sources followed by chemical modifications. One common method includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions often involve controlled temperatures and the use of specific reagents to achieve the desired modifications.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification and chemical modification processes. The use of biotechnological methods, such as the expression of specific genes in yeast, has also been explored to enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxylanost-9(11),24-dien-26-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory, anti-tumor, and antimicrobial properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

- Ganoderic acid S

- 3,7,15-Trihydroxy-11,23-dioxolanost-8-en-26-oic acid

- (3β)-3-Hydroxylanosta-7,9(11),24-trien-21-oic acid

Uniqueness: 3-Hydroxylanost-9(11),24-dien-26-oic acid is unique due to its specific structural features and the presence of hydroxyl groups that contribute to its distinct biological activities. Compared to similar compounds, it has shown potent anti-inflammatory and anti-tumor effects, making it a valuable compound for further research and development .

Biological Activity

3-Hydroxylanost-9(11),24-dien-26-oic acid is a triterpenoid compound derived from lanostane, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.

The molecular formula of this compound is C30H46O3 with a molecular weight of 454.68 g/mol. Its structure includes multiple hydroxyl groups and a unique lanostane skeleton, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C30H46O3 |

| Molecular Weight | 454.68 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 565.4 ± 43.0 °C |

| Flash Point | 309.8 ± 24.7 °C |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production in macrophages, which is a critical mediator in inflammatory responses. For instance, compounds derived from lanostane structures have shown IC50 values indicating effective inhibition of NO production:

- Pardinols B and E-H : IC50 values ranging from 5.3 to 14.7 μM.

- Coriacoic acids : IC50 values from 49.43 to 82.32 μM in inhibiting NO production.

These findings suggest that the compound may modulate inflammatory pathways by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through inhibition of the NF-kB signaling pathway .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been explored, particularly in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics:

- Schisandra pubescens : Extracts containing this compound demonstrated cytotoxicity against cancer cells, suggesting potential applications in anticancer drug development .

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. It appears to function as a modulator of key enzymes involved in inflammatory processes and cellular proliferation:

- Inhibition of iNOS and COX-2 : By reducing the expression of these enzymes, the compound effectively lowers the levels of pro-inflammatory mediators.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of triterpenoids similar to this compound in preclinical settings:

- Case Study on Anti-inflammatory Activity : A study demonstrated that lanostane triterpenoids significantly reduced inflammation in mouse models induced by TPA (12-O-tetradecanoylphorbol-13-acetate). The most potent compounds showed IC50 values below 100 nM, illustrating strong anti-inflammatory effects.

- Cancer Cell Line Studies : In vitro analyses on human breast cancer cell lines revealed that treatment with extracts containing this compound led to a marked decrease in cell viability and increased apoptosis markers.

Properties

IUPAC Name |

(E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24?,25?,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRXJKGUEOMVRD-ARLMZJGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.